Diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate
Description
Diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate is a cyclohexane-based dicarboxylate ester featuring a 4-hydroxyphenyl substituent at position 2, a phenylcarbamoyl group at position 5, and ketone functionalities at positions 4 and 4.
Properties
CAS No. |
10223-93-5 |
|---|---|
Molecular Formula |
C25H25NO8 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
diethyl 2-(4-hydroxyphenyl)-4,6-dioxo-5-(phenylcarbamoyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO8/c1-3-33-24(31)18-17(14-10-12-16(27)13-11-14)19(25(32)34-4-2)22(29)20(21(18)28)23(30)26-15-8-6-5-7-9-15/h5-13,17-20,27H,3-4H2,1-2H3,(H,26,30) |
InChI Key |
UTZZQGXKFPLKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane Dicarboxylate Derivatives
Compound from : Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate shares a cyclohexane core with the target compound but differs in substituents:
- Substituents : The compound has a 4-hydroxy-4-methyl group and a 2-phenyl group, whereas the target compound features a 4-hydroxyphenyl group at position 2 and a phenylcarbamoyl group at position 3.
- Crystallinity: X-ray crystallography of the compound reveals a chair conformation with intermolecular hydrogen bonds involving the hydroxyl group, suggesting that the target compound’s 4-hydroxyphenyl group could similarly influence crystal packing .
1,3-Dioxolane Dicarboxylate Derivatives ()
Compounds such as Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) and its analogs differ in core structure (1,3-dioxolane vs. cyclohexane) but share ester functionalities and aromatic hydroxyl groups:
- The target compound’s phenylcarbamoyl group introduces an amide linkage absent in compounds, which may enhance binding to biological targets (e.g., enzymes or receptors) .
- Biological Activity :
- compounds exhibited MIC values of 4.8–5000 µg/mL against bacterial and fungal strains, with chiral derivatives (e.g., compound 7) showing superior activity due to stereochemical specificity .
- The target compound’s phenylcarbamoyl group could modulate antibacterial efficacy, though direct MIC data are unavailable for comparison.
Quinoline Dicarboxylate Derivatives ()
Diethyl 4-cyanoquinoline-2,3-dicarboxylate (28) features a quinoline core instead of cyclohexane. Key differences include:
- Electronic Effects: The quinoline ring’s aromaticity and electron-withdrawing cyano group may alter reactivity compared to the target compound’s hydroxyl and carbamoyl substituents.
- Synthesis : The use of K₂CO₃ and reflux conditions in suggests alternative synthetic pathways compared to cyclohexane derivatives, which may involve acid-catalyzed cyclizations .
Q & A
Q. What established synthetic methodologies are used to prepare this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as cyclocondensation or tandem hydroformylation-aldol processes. For example, diethyl ester derivatives of cyclohexane rings can be synthesized via Rh-catalyzed hydroformylation under controlled conditions (e.g., argon atmosphere, specific ligands like BIPHEPHOS) . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS). For instance, 1H-NMR at 500 MHz can resolve proton environments, while 13C-NMR detects carbonyl and aromatic carbons .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is essential for resolving the 3D structure, including cyclohexane ring conformations and substituent orientations . NMR spectroscopy (1H, 13C, and 2D techniques like COSY or HSQC) identifies functional groups and connectivity. For example, cyclohexane chair conformations and phenylcarbamoyl substituents are validated via coupling constants and NOE correlations .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?
Discrepancies may arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state structures. Use complementary methods:
- 2D NMR (e.g., NOESY) to detect spatial proximities in solution.
- DFT calculations to model energetically favorable conformers and compare with experimental data.
- SHELX refinement with high-resolution X-ray data to minimize residual density errors .
Q. What strategies optimize reaction yields in syntheses involving sensitive functional groups (e.g., phenylcarbamoyl)?
- Protection/deprotection : Temporarily shield reactive groups (e.g., hydroxyls) during harsh conditions.
- Catalyst selection : Rhodium complexes with bulky ligands (e.g., BIPHEPHOS) improve regioselectivity in hydroformylation steps .
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acidic workups prevent unwanted side reactions .
Q. How does the chair conformation of the cyclohexane ring influence supramolecular interactions in crystal structures?
The chair conformation dictates axial/equatorial positioning of substituents, affecting hydrogen bonding and π-π stacking. For example, axial carboxylates in zinc coordination polymers form bridging motifs between metal centers, while equatorial groups participate in interlayer interactions . Such structural insights guide the design of coordination complexes or drug delivery systems.
Q. What challenges arise in achieving regioselective functionalization at the 5-position of the cyclohexane ring?
Steric hindrance from adjacent substituents (e.g., 4-hydroxyphenyl) and electronic effects (e.g., electron-withdrawing dicarboxylates) complicate regioselectivity. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
